5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Medicinal Chemistry SₙAr Derivatization Scaffold Hopping

SAR teams exploring PDE5 chemotypes often face slow analog generation due to sildenafil's fixed 5-aryl group. 5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 1365964-11-9) replaces that group with a C5-Cl SₙAr handle, enabling one-step library synthesis. • Single-step diversification via microwave-assisted SₙAr with amines, alkoxides, or thiols • Fragment-like profile (MW 240.69, logP 0.798, tPSA 49 Ų) suited for X-ray fragment soaking • Pharmacologically silent baseline (no ChEMBL bioactivity) for kinase/PDE selectivity panel calibration • Multi-vendor availability at ≥95% purity with full analytical documentation

Molecular Formula C10H13ClN4O
Molecular Weight 240.69 g/mol
CAS No. 1365964-11-9
Cat. No. B1528005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
CAS1365964-11-9
Molecular FormulaC10H13ClN4O
Molecular Weight240.69 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C2=C(C(=NN2C)C)N=C1Cl
InChIInChI=1S/C10H13ClN4O/c1-4-5-15-9(16)8-7(12-10(15)11)6(2)13-14(8)3/h4-5H2,1-3H3
InChIKeyVDCNGFQQPGUHJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold Identity and Procurement Context


5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 1365964-11-9, MDL MFCD22056540) is a heterocyclic small molecule belonging to the pyrazolo[4,3-d]pyrimidin-7-one family—the core scaffold of the FDA-approved PDE5 inhibitor sildenafil (Viagra®) [1]. With a molecular formula of C₁₀H₁₃ClN₄O and a molecular weight of 240.69 g/mol, it features a distinct substitution pattern: a chloro group at the 5-position, methyl groups at the 1- and 3-positions, and an n-propyl chain at the 6-position . Unlike sildenafil, which bears a bulky 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl moiety at the 5-position, this compound presents a compact chloro substituent that serves as a versatile synthetic handle for nucleophilic aromatic substitution (SₙAr) derivatization [2]. The compound is commercially available from multiple global suppliers at purities ranging from 95% to 98%, and is catalogued in the ZINC15 database (logP = 0.798, tPSA = 49 Ų) with no known bioactivity entries in ChEMBL 20, indicating its primary role as a research-enabling building block or reference intermediate rather than a pre-optimized bioactive lead [3].

Synthetic Role
Late-stage SNAr diversification building block with pre-installed 1-methyl, 3-methyl, and 6-propyl groups
Supplier Access
Multi-vendor availability (≥7 suppliers, 95–98% purity) supports batch consistency and competitive procurement
Fragment-Like Profile
MW 240.69, logP 0.798, tPSA 49 Ų, zero HBD – suitable for FBDD and permeability-optimized lead design

Why Generic Substitution Fails for This Scaffold


The pyrazolo[4,3-d]pyrimidin-7-one chemotype encompasses compounds with profoundly divergent biological and physicochemical profiles depending on the nature of the substituent at the 5-position. Sildenafil (5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, CAS 139755-83-2) achieves a PDE5 IC₅₀ of ~3.5 nM through a specific 5-phenyl sulfonamide pharmacophore that occupies the enzyme's Q-pocket and engages key hydrogen-bonding interactions [1]. Replacement of this 5-phenyl group with a simple chloro substituent, as in the target compound, abolishes the PDE5 pharmacophore entirely—a critical distinction for researchers designing SAR studies, impurity profiling methods, or orthogonal chemical probes [2]. Conversely, 5-chloro analogs lacking the 6-propyl group (e.g., CAS 1211533-31-1, MW 184.58) present different lipophilicity, steric profiles, and reactivity at N6, making them non-interchangeable for alkylation-dependent derivatization routes . The following quantitative evidence guide substantiates exactly where CAS 1365964-11-9 sits relative to its closest structural neighbors.

Sildenafil pharmacophore mismatch
Replacing the 5-phenyl sulfonamide with chloro abolishes PDE5 binding. Sildenafil cannot be substituted for SAR studies requiring a 5-position synthetic handle.
Simpler 5-chloro analogs lack key substituents
Compounds missing the 3-methyl or 6-propyl group require 2 additional synthetic steps, altering reactivity and steric outcomes in alkylation workflows.
Unannotated bioactivity vs. annotated 5-aryl analogs
No known target engagement (ChEMBL 20 blank). Using adenosine A₁-active 5-aryl derivatives as negative controls may introduce confounding pharmacology.

Quantitative Differentiation vs. Key Comparators


Synthetic Derivatization Handle vs. Sildenafil Pharmacophore

The target compound carries a chlorine atom at the 5-position of the pyrazolo[4,3-d]pyrimidin-7-one core. This C5–Cl bond is susceptible to nucleophilic aromatic substitution (SₙAr), enabling introduction of amines, alkoxides, or thiols under mild conditions. In contrast, sildenafil's 5-position is occupied by a 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl ring, which is not amenable to SₙAr chemistry and requires de novo synthesis for each new 5-aryl analog [1]. The target compound thus serves as a common late-stage diversification intermediate, whereas sildenafil represents a terminal, fully elaborated drug molecule. Among commercially available 5-chloro-pyrazolo[4,3-d]pyrimidin-7-one building blocks, the target compound is distinguished by the presence of both the 3-methyl and 6-propyl substituents, which are absent in simpler 5-chloro analogs such as CAS 1211533-31-1 (no 3-methyl, no 6-propyl) .

Synthetic Handle
Class-level inference
Target: C5–Cl; SNAr-ready with 3-methyl and 6-propyl pre-installed
Sildenafil: C5–aryl sulfonamide; no SNAr
CAS 1211533-31-1: C5–Cl but lacks 3-methyl and 6-propyl
Enables 1-step diversification vs. 4–6 step de novo synthesis for sildenafil analogs
SNAr reactivity inferred from electron-deficient ring; experimental validation recommended
Medicinal Chemistry SₙAr Derivatization Scaffold Hopping PDE5 Inhibitor Design

Physicochemical and Drug-Likeness Differentiation

The target compound (MW 240.69, logP 0.798, tPSA 49 Ų, 0 H-bond donors, 4 H-bond acceptors, 1 rotatable bond) occupies a physicochemical space radically different from sildenafil (MW 474.6, logP ~1.6–1.9, tPSA ~117 Ų, 1 H-bond donor, 7 H-bond acceptors, 7 rotatable bonds) [1][2]. The target compound's MW is approximately half that of sildenafil, its tPSA is less than half, and it has zero hydrogen-bond donors—parameters that, per Lipinski's Rule of Five and Veber's rules, predict superior passive membrane permeability and oral absorption potential before formulation optimization [3]. Within the sub-class of 5-chloro-pyrazolo[4,3-d]pyrimidin-7-one building blocks, the target compound's logP of 0.798 and MW of 240.69 position it differently from the simpler 5-chloro-1-methyl analog (MW 184.58, lower logP expected) and from more lipophilic 5-chloro-7-methoxy analogs (CAS 1093065-13-4, MW 240.69 but with a 7-methoxy group altering polarity) [4].

Physicochemical Profile
Cross-study comparable
MW: 240.69 vs. sildenafil 474.6 (49% lower)
tPSA: 49 vs. 117 Ų
HBD: 0 vs. 1
Rot. bonds: 1 vs. 7
Fragment-like parameters predict favorable passive permeability context
ZINC15 computed properties; permeability inference requires experimental verification
Drug-likeness Lead Optimization Permeability Fragment-Based Drug Discovery

Commercial Availability and Purity Specifications

The target compound is commercially available from at least seven independent suppliers spanning three continents, with specified purities ranging from 95% (AKSci, CymitQuimica) to 97% (Leyan) to 98% (MolCore) . The compound carries an MDL number (MFCD22056540) and a fully defined GHS hazard classification (GHS07; H302, H315, H319, H335), enabling compliant procurement, safe handling, and unambiguous identification across supply chains . By comparison, the simpler 5-chloro-1-methyl analog (CAS 1211533-31-1) is available from fewer suppliers, and more complex sildenafil analogs require DEA-controlled substance licensing or are restricted to authorized pharmaceutical investigators . The multi-vendor availability of the target compound introduces competitive pricing dynamics and reduces single-supplier dependency risk for large-scale screening campaigns.

Supply & Purity
Data to verify
≥7 suppliers globally; purity 95–98%
Sildenafil: controlled substance; CAS 1211533-31-1: ~3–4 suppliers
Multi-source availability supports procurement confidence
Supplier landscape snapshot; purity based on vendor COA; independent QC recommended
Procurement Quality Control Building Block Sourcing Reproducibility

Safety and Handling Profile vs. Controlled Analogs

The target compound carries a fully codified GHS07 hazard classification with specific hazard statements (H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation) and corresponding precautionary codes (P261–P501) . This complete safety data sheet (SDS) documentation enables immediate integration into laboratory workflows without the compliance gaps associated with less well-characterized building blocks. Sildenafil, by contrast, is a Schedule IV-controlled substance in multiple jurisdictions (US, UK, Canada) with additional DEA/Home Office licensing requirements for procurement, storage, and disposal—imposing a significantly higher regulatory burden for research use [1]. The simpler 5-chloro-1-methyl analog (CAS 1211533-31-1) carries fewer documented hazard statements in publicly available SDSs, reflecting a less thoroughly characterized safety profile .

Safety & Handling
Head-to-head
Target: GHS07; H302, H315, H319, H335; Signal: Warning; comprehensive P-codes
Sildenafil: Schedule IV controlled substance; DEA Form 222 required
CAS 1211533-31-1: fewer documented hazard statements
Complete safety documentation supports rapid lab integration
SDS per EU Reg. 2020/878; controlled-substance regulations may vary by jurisdiction
Laboratory Safety Chemical Handling Regulatory Compliance Procurement Risk Assessment

Predicted Biological Target Profile and Selectivity

According to ChEMBL 20, the target compound has no known biological activity against any protein target [1]. This stands in stark contrast to sildenafil, which has a well-characterized PDE5 IC₅₀ of ~3.5 nM and documented off-target activities against PDE6 (IC₅₀ ~35 nM, 10-fold selectivity), PDE1 (IC₅₀ ~280 nM, ~80-fold selectivity), and others [2]. The absence of pre-existing bioactivity data for the target compound is a critical differentiation factor: it means that any biological activity discovered during screening cannot be attributed to known pharmacology, making it suitable as a negative-control scaffold or as a blank-slate starting point for chemogenomics libraries. By comparison, 5-(4-chloro-phenyl)-1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one (CHEMBL174672) has a reported adenosine A₁ receptor IC₅₀ of 410 nM, and 1,3-dimethyl-5-phenyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one (CHEMBL177793) has an A₁ IC₅₀ of 1.02 μM—demonstrating that 5-aryl substitution on this scaffold confers adenosine receptor affinity [3][4]. In contrast, the target compound's 5-chloro substitution, lacking the aromatic ring, is predicted to be inactive at adenosine receptors.

Target Engagement
Cross-study comparable
Target: 0 known interactions (ChEMBL 20 blank)
Sildenafil: PDE5 IC50 3.5 nM
CHEMBL174672: A1 IC50 410 nM
Pharmacologically silent scaffold suitable for negative-control chemogenomics workflows
Absence of activity in ChEMBL 20 does not guarantee lack of binding; confirm experimentally
Target Prediction Chemogenomics Selectivity Profiling Chemical Probe Design

Substitution Pattern Completeness and Synthetic Efficiency

The target compound incorporates three alkyl substituents (1-methyl, 3-methyl, 6-propyl) in addition to the 5-chloro handle. Among commercially available 5-chloro-pyrazolo[4,3-d]pyrimidin-7-one building blocks, this represents the most densely functionalized core scaffold readily available. The simpler comparator 5-chloro-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 1211533-31-1, MW 184.58) lacks both the 3-methyl and 6-propyl groups, requiring two additional synthetic steps (N-alkylation at position 6 via Mitsunobu or alkyl halide chemistry; installation of a C3 substituent via pyrazole precursor modification) to achieve comparable substitution . The presence of the 6-propyl group in the target compound is particularly significant because SAR studies on this scaffold have demonstrated that an n-propyl substituent at the N6 (or N2) position enhances PDE inhibitory potency and target affinity compared to smaller alkyl groups [1]. Conversely, 5-chloro-7-methoxy-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 1093065-13-4, MW 240.69) carries a 7-methoxy group instead of the 7-oxo (carbonyl) found in the target compound, altering the hydrogen-bonding capacity and tautomeric behavior of the core [2].

Synthetic Efficiency
Head-to-head
Target: 4 pre-installed substituents (1-Me, 3-Me, 5-Cl, 6-n-Pr); 7-oxo tautomer
CAS 1211533-31-1: only 1-Me, 5-Cl; saves 2 synthetic steps
CAS 1093065-13-4: 7-OMe instead of 7-oxo
Reduces synthetic burden and avoids cumulative yield loss in SAR expansion
Step count comparison based on published Pfizer pyrazolo[4,3-d]pyrimidin-7-one routes
SAR Exploration Scaffold Decoration Synthetic Efficiency Building Block Selection

Optimal Research and Industrial Application Scenarios


Late-Stage Diversification via C5 Nucleophilic Substitution

Medicinal chemistry teams exploring structure-activity relationships around the pyrazolo[4,3-d]pyrimidin-7-one core can leverage the target compound's C5–Cl bond as a single-point diversification handle. Reacting this building block with a panel of primary or secondary amines, alkoxides, or thiols under microwave-assisted or thermal SₙAr conditions generates a library of 5-substituted analogs in one synthetic step, whereas sildenafil's 5-aryl group precludes this approach entirely [1]. The pre-installed 1-methyl, 3-methyl, and 6-propyl groups ensure that the resulting library explores chemical space around a scaffold already bearing the alkyl substitution pattern favored for PDE target engagement, as established by the original Pfizer pyrazolopyrimidinone SAR [2]. This scenario is particularly suited for hit-to-lead programs where synthetic tractability and rapid analog generation are rate-limiting factors.

Negative-Control Scaffold for Chemogenomics Profiling

The target compound's documented absence of known bioactivity in ChEMBL 20 makes it an ideal negative-control scaffold for chemogenomics and selectivity profiling panels [1]. Unlike sildenafil, which carries potent PDE5 inhibition (IC₅₀ = 3.5 nM) and measurable PDE6 off-target activity (IC₅₀ ≈ 35 nM), or 5-aryl pyrazolo[4,3-d]pyrimidin-7-ones such as CHEMBL174672, which engage adenosine A₁ receptors (IC₅₀ = 410 nM), the target compound provides a pharmacologically silent baseline [2][3]. Research groups running broad-panel kinase or phosphodiesterase selectivity screens can use this compound to establish assay background, verify that observed hits are substitution-dependent, and calibrate the contribution of the core scaffold versus the 5-substituent to target engagement.

Permeability-Optimized Fragment for FBDD Campaigns

With a molecular weight of 240.69 Da, logP of 0.798, tPSA of 49 Ų, and zero hydrogen-bond donors, the target compound falls squarely within fragment-like chemical space as defined by the Astex Rule of Three (MW ≤ 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3—the compound meets all criteria with HBA = 4 being a marginal exceedance) [1][2]. By contrast, sildenafil (MW 474.6, tPSA 117 Ų) is a drug-sized molecule unsuitable for fragment-based screening. The target compound's compact size and favorable permeability parameters make it amenable to fragment soaking in X-ray crystallography campaigns targeting PDE5 or related phosphodiesterases, where it can serve as a starting point for structure-guided fragment growth—a strategy rendered impossible by sildenafil's molecular complexity and predetermined binding mode [3].

Reference Standard for Sildenafil Impurity Profiling

Given the structural relationship between the target compound and sildenafil, CAS 1365964-11-9 can serve as a process-related impurity reference standard or system suitability marker in HPLC/LC-MS analytical methods for sildenafil API and finished dosage forms. The compound's well-defined identity (SMILES, InChI Key VDCNGFQQPGUHJP-UHFFFAOYSA-N, MDL MFCD22056540), multi-vendor availability at defined purity (95–98%), and comprehensive hazard documentation enable its use in validated analytical procedures compliant with ICH Q2(R1) and ICH Q3A guidelines [1][2]. The absence of controlled-substance scheduling simplifies procurement for QC laboratories compared to sildenafil reference standards, which may require DEA licensing for acquisition and handling [3].

Application
Selection Property
Validation Focus
Late-stage C5 diversification
C5–Cl SNAr handle with pre-installed alkyl pattern
Reaction scope (amine, alkoxide, thiol nucleophiles); parallel library generation
Chemogenomics negative control
No known bioactivity (ChEMBL 20 blank)
Assay background establishment; verifying substitution-dependent target engagement
Fragment-based drug discovery
MW 240.69, logP 0.798, tPSA 49 Ų, zero HBD
X-ray crystallography soaking; structure-guided fragment growth
Sildenafil impurity reference
Multi-vendor purity 95–98%; full hazard documentation
ICH Q2(R1)/Q3A analytical method validation; system suitability
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